molecular formula C12H11ClO3 B2362924 6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1784597-50-7

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2362924
CAS No.: 1784597-50-7
M. Wt: 238.67
InChI Key: MLFMKEHMBCKEPZ-UHFFFAOYSA-N
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Description

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a sophisticated spirocyclic chromanone derivative designed for medicinal chemistry and drug discovery research. Spirocyclic scaffolds, such as this one, are highly valued in lead optimization for their three-dimensionality and conformational rigidity, which can improve binding selectivity and pharmacokinetic properties compared to flat aromatic structures . The chroman-4-one core structure is a privileged scaffold in medicinal chemistry, known for yielding compounds with a wide spectrum of biological activities . Research on chroman-4-one analogues has demonstrated significant potential in developing anticancer agents, with some derivatives exhibiting potent cytotoxic activity against various human cancer cell lines, including breast carcinoma and nasopharyngeal epidermoid carcinoma . Furthermore, structurally related chroman-4-one and homoisoflavonoid derivatives have shown promising antimicrobial activity against resistant pathogenic microorganisms, including Candida species, suggesting their value in exploring new anti-infective agents . The specific incorporation of a chlorinated aromatic ring and a carboxylic acid-functionalized spiro-cyclopropane ring in this molecule provides unique synthetic handles for further chemical modification and diversification, making it a versatile intermediate for constructing targeted compound libraries. Researchers can leverage this compound to probe new mechanisms of action and develop novel therapeutic candidates for areas such as oncology and infectious diseases.

Properties

IUPAC Name

6-chlorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMKEHMBCKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Initiated Ring Closure (MIRC) Reactions

MIRC reactions represent a versatile approach for generating cyclopropane rings with excellent stereocontrol. This methodology involves a Michael addition followed by an intramolecular ring closure, which can be effectively employed for creating spirocyclic structures. The general mechanism proceeds through:

  • Nucleophilic attack at an α,β-unsaturated system
  • Intramolecular displacement of a leaving group to form the cyclopropane ring

This approach is particularly valuable when stereochemical control is required, as various chiral catalysts and auxiliaries can be incorporated to achieve high levels of enantioselectivity.

Oxidative Addition Reactions

Another valuable approach for spirocyclopropane formation involves oxidative addition reactions. Research has demonstrated that aldehydes can react with 1,3-dicarbonyl compounds in the presence of molecular iodine and dimethylaminopyridine under mechanical milling conditions to selectively afford spirocyclopropane derivatives. This methodology offers advantages in terms of:

  • Good to excellent yields
  • Mild reaction conditions
  • Reduced solvent usage through mechanical milling

The reaction is believed to proceed through iodine-mediated oxidation followed by intramolecular cyclization to form the three-membered ring.

Chromane-Based Spirocyclic Synthesis

The preparation of spirocyclic chromane derivatives provides important insights that can be applied to the synthesis of this compound.

Core Structure Formation from Indanone Precursors

A valuable synthetic route for creating spirocyclic chromane derivatives starts with commercially available indanone derivatives. The general sequence involves:

  • Treatment of indanone with trimethylsilyl cyanide and N-methylmorpholine N-oxide to afford a silyloxy-indene-carbonitrile intermediate
  • Treatment with acetyl chloride to produce a reactive intermediate
  • Cyclization with triphosgene and triethylamine to establish the core spirocyclic structure

This approach builds the core skeleton that could potentially be modified to incorporate a cyclopropane moiety in place of other ring systems.

Cyclopropane Carboxylic Acid Preparation

The cyclopropane carboxylic acid moiety represents a key structural element of the target compound. Several approaches are documented for preparing similar functionalities.

Synthesis via 1-Hydroxycyclopropanecarboxylic Acid Intermediates

A systematic approach for synthesizing cyclopropane carboxylic acids involves the preparation of 1-hydroxycyclopropanecarboxylic acid derivatives. This method generally proceeds through:

  • Dissolving an appropriate precursor (compound 1) in aqueous sulfuric acid
  • Reacting under the catalysis of sodium nitrite and sulfuric acid
  • Removing any protecting groups to obtain the desired carboxylic acid

The reaction conditions have been optimized to minimize ring-opening of the cyclopropane, which is a common challenge with these strained ring systems.

Reactant Conditions Catalyst Temperature Yield (%)
Amino cyclopropyl ester Aqueous H₂SO₄ NaNO₂/H₂SO₄ 0-5°C then RT 60-70
Protected cyclopropanecarboxylic ester THF/H₂O (2-3:1) LiOH, NaOH, or KOH 20-40°C Not specified

This approach offers advantages including mild reaction conditions, controllable processes, and simple post-treatment procedures that make it suitable for industrial scale-up production.

Ester Hydrolysis Approaches

For compounds where the cyclopropane carboxylic acid ester is already in place, hydrolysis represents a straightforward approach to accessing the free carboxylic acid. This generally involves:

  • Treatment with a suitable base (lithium hydroxide, sodium hydroxide, or potassium hydroxide) in a mixed solvent system
  • Careful control of reaction conditions to prevent cyclopropane ring opening
  • Acidification and extraction to isolate the carboxylic acid product

The base strength and reaction time must be carefully controlled to avoid undesired side reactions given the strain present in the cyclopropane ring.

Proposed Synthetic Routes for this compound

Based on the methodologies described above, several potential synthetic routes for this compound can be proposed.

Route A: MIRC-Based Approach

This approach leverages the Michael Initiated Ring Closure (MIRC) strategy to introduce the spirocyclopropane moiety:

  • Preparation of 6-chlorochromane-4-one from appropriate 2-hydroxybenzaldehyde derivatives
  • Conversion to an α,β-unsaturated system through olefination
  • MIRC reaction using an appropriate carboxylic acid-containing nucleophile and leaving group
  • Final deprotection/oxidation steps to reveal the carboxylic acid functionality

This approach would potentially offer stereocontrol over the spirocyclic center formation.

Route B: Oxidative Addition Strategy

An alternative approach would employ the oxidative addition strategy:

  • Synthesis of an appropriate 6-chlorochromane-4-carbaldehyde
  • Reaction with a 1,3-dicarbonyl compound under oxidative conditions (I₂/DMAP)
  • Subsequent transformations to convert one carbonyl to the required carboxylic acid

This methodology could potentially provide an efficient route to the target compound under relatively mild conditions.

Route C: Cyclopropanation of Exo-Methylene Chromane

A third potential approach involves:

  • Preparation of 6-chloro-4-methylenechromane
  • Cyclopropanation using appropriate carbenoid species (e.g., from diazoacetic esters)
  • Hydrolysis of the resulting ester to give the target carboxylic acid

This approach would build on established cyclopropanation methodologies while leveraging the reactivity of exocyclic double bonds.

Analytical Considerations and Characterization

The characterization of this compound typically requires multiple analytical techniques to confirm structure and purity.

Spectroscopic Analysis

NMR spectroscopy provides crucial structural information:

  • ¹H-NMR should show characteristic signals for the chromane ring protons, cyclopropane protons, and the carboxylic acid proton
  • ¹³C-NMR would confirm the presence of the carboxylic acid carbon, the spiro carbon, and the aromatic carbons

Chromatographic Analysis

HPLC conditions commonly employed for analysis of similar compounds include:

  • Column: C₁₈ (e.g., Xselect CSH C₁₈, 4.6 × 150 mm, 3.5 μm)
  • Temperature: 30°C
  • Mobile phase: CH₃CN/H₂O (containing 0.1% CF₃COOH)
  • Gradient: 10% CH₃CN (2 min) to 90% CH₃CN over 13 min
  • Flow rate: 1.2 mL/min
  • Detection: UV 254 nm

Physical Property Determination

Key physical properties that would typically be determined include:

  • Melting point
  • Solubility profile
  • Optical rotation (if chiral)
  • Crystal structure (if crystalline)

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is highlighted through comparisons with analogous spirocyclic and cyclopropane-containing carboxylic acids. Key points of differentiation include functional groups , substituent positions , core structures , and biological implications .

Functional Group Variations

  • Carboxylic Acid vs. 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde (MDL: MFCD28400652) substitutes the carboxylic acid with a carbaldehyde group, reducing acidity and enabling nucleophilic addition reactions .
  • Acid Chloride Derivative :
    Chloro Trifluoro Propenyl, Dimethyl Cyclopropane Carboxylic Acid Chloride (synthetic intermediate) replaces the carboxylic acid with an acid chloride, increasing reactivity for acylations but introducing handling hazards .

Substituent Position and Electronic Effects

  • Chlorine Position: The target compound’s chlorine at the 6-position of the chromane contrasts with 8-chloro analogs (e.g., ).

Core Structural Diversity

  • Bicyclic vs. Chromane Systems :
    (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) replaces the chromane with a bicyclohexane core, reducing aromaticity and altering spatial geometry, which may impact interactions with biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Functional Group Chlorine Position Core Structure Key Properties/Applications
This compound 13257-19-7 C₁₂H₁₁ClO₃ Carboxylic acid 6 (chromane) Chromane-cyclopropane spiro Pharmaceutical intermediate (hypothesized)
8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde MFCD28400652 C₁₃H₁₃ClO₂ Carbaldehyde 8 (chromane) Chromane-cyclopropane spiro Synthetic precursor for aldehydes
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate Not provided C₁₅H₁₇ClO₃ Methyl ester 8 (chromane) Chromane-cyclopropane spiro Enhanced lipophilicity for drug delivery
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid 1932495-03-8 C₉H₁₀O₃ Carboxylic acid N/A Bicyclohexane-cyclopropane Rigid scaffold for stereoselective synthesis
3-epi-Cladocroic Acid Not provided Not provided Carboxylic acid N/A Cyclopropane (natural product) Marine sponge-derived bioactivity studies

Research Findings and Implications

  • Synthetic Utility : The target compound’s spiro architecture offers conformational rigidity, advantageous for designing enzyme inhibitors or receptor modulators .
  • Functional Group Flexibility : Derivatives like esters or carbaldehydes () enable diversification for structure-activity relationship (SAR) studies.
  • Biological Relevance: While cyclopropane fatty acids in E.

Biological Activity

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid (CAS No. 1784597-50-7) is a synthetic compound characterized by its unique spirocyclic structure, which combines elements of chromane and cyclopropane. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}ClO3_3
  • Molecular Weight : 238.67 g/mol
  • IUPAC Name : 6-chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid
  • Synonyms : 6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological effects. These include:

  • Antioxidant Activity : Studies have shown that compounds with spirocyclic structures often exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Initial investigations suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Potential : Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines.

Antioxidant Activity

A study conducted on various spirocyclic compounds highlighted the ability of this compound to scavenge free radicals effectively. The compound demonstrated a dose-dependent increase in antioxidant capacity when tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Concentration (µM)% Inhibition
1025
5055
10080

Anti-inflammatory Effects

In vitro studies have indicated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Anticancer Potential

Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of this compound resulted in significant inhibition of cell viability.

Concentration (µM)Cell Viability (%)
1085
5060
10030

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated a marked reduction in paw swelling and histopathological improvement in treated animals compared to controls.

Q & A

Q. What are the common synthetic routes for synthesizing spiro-cyclopropane-carboxylic acid derivatives, and how can their regioselectivity be optimized?

Methodological Answer: Synthesis typically involves cyclopropanation via carbene intermediates (e.g., using diazo compounds or ylides) . For example, cyclopropane rings can be formed via [2+1] cycloaddition between alkenes and carbene precursors. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., chlorine in the chromane moiety) direct cyclopropanation to less hindered positions. Post-functionalization (e.g., oxidation of intermediates to carboxylic acids) is performed under inert conditions to avoid ring strain-induced side reactions .

Q. How can the stereochemical configuration of the cyclopropane ring be determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons on adjacent carbons. For example, trans-substituted cyclopropanes exhibit distinct coupling constants (J = 5–10 Hz) in 1^1H NMR compared to cis isomers (J = 2–4 Hz) . Chiral HPLC with polarimetric detection is also used to separate enantiomers .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

Methodological Answer: Cyclopropane-carboxylic acids are sensitive to heat, light, and acidic/basic conditions due to ring strain. Storage recommendations include:

  • Temperature: –20°C under nitrogen .
  • Solvents: Anhydrous DMSO or DMF to prevent hydrolysis . Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are advised to assess decomposition pathways .

Advanced Research Questions

Q. How does the spiro-chromane-cyclopropane architecture influence electronic properties and reactivity?

Methodological Answer: The spiro structure imposes torsional strain, altering electron density distribution. Computational modeling (DFT at B3LYP/6-31G* level) reveals:

  • Electron-withdrawing effects: The chlorine atom in the chromane ring increases electrophilicity at the cyclopropane carbons, enhancing susceptibility to nucleophilic attack .
  • Conformational rigidity: Spiro systems restrict rotation, favoring specific transition states in reactions like esterification or amidation . Experimental validation via Hammett plots (using substituted analogs) quantifies electronic effects .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity) be resolved?

Methodological Answer: Discrepancies may arise from stereochemical impurities or assay conditions. Strategies include:

  • Stereochemical purity: Validate enantiomeric excess (>98% ee) via chiral chromatography .
  • Assay optimization: Adjust pH (e.g., physiological vs. acidic) to account for carboxylic acid protonation states, which affect binding affinity .
  • Control experiments: Use cyclopropane analogs (e.g., methylated derivatives) to isolate structural contributions .

Q. What computational tools are effective for predicting metabolic stability of cyclopropane-carboxylic acids?

Methodological Answer:

  • ADMET prediction: Software like SwissADME evaluates metabolic sites (e.g., CYP450 oxidation at cyclopropane carbons) .
  • Molecular dynamics (MD): Simulates interactions with metabolizing enzymes (e.g., esterases) to identify labile bonds .
  • In vitro validation: Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of degradation products .

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